N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a tetrahydrofuran ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide typically involves the coupling of a bipyridine derivative with a tetrahydrofuran carboxylic acid derivative. One common method is the use of amide bond formation reactions, where the carboxylic acid group of the tetrahydrofuran derivative reacts with the amine group of the bipyridine derivative in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bipyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bipyridine Derivatives: Compounds such as 2,2’-bipyridine and 4,4’-bipyridine share structural similarities and are also used as ligands in coordination chemistry.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylic acid and its amides are structurally related.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide is unique due to the combination of the bipyridine and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-4-2-10-21-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1,3,5-9,14H,2,4,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJKIZRYIMELKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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